molecular formula C6H18K12O24P6+12 B3056390 Phytic acid dodecapotassium salt CAS No. 70981-46-3

Phytic acid dodecapotassium salt

Cat. No.: B3056390
CAS No.: 70981-46-3
M. Wt: 1129.21 g/mol
InChI Key: ZWPAJTZEGKKYAY-UHFFFAOYSA-N
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Description

Phytic acid dodecapotassium salt, also known as myo-inositol hexakisphosphate dodecapotassium salt, is a compound derived from phytic acid. Phytic acid is a naturally occurring substance found in plant seeds, legumes, nuts, and grains. It serves as a storage form of phosphorus and energy for plants. In its salt form, phytic acid can bind with minerals, forming phytates, which have significant implications in nutrition and health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytic acid dodecapotassium salt can be synthesized by neutralizing phytic acid with potassium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the dodecapotassium salt.

Industrial Production Methods: Industrial production of this compound involves extracting phytic acid from plant sources such as rice bran, legumes, and oilseeds. The extraction process includes milling the plant material, followed by acid extraction and purification. The purified phytic acid is then neutralized with potassium hydroxide to form the dodecapotassium salt .

Chemical Reactions Analysis

Types of Reactions: Phytic acid dodecapotassium salt undergoes various chemical reactions, including complexation, hydrolysis, and chelation. It can form complexes with metal ions such as calcium, zinc, and iron, which can affect the bioavailability of these minerals.

Common Reagents and Conditions:

    Complexation: Involves reacting with metal ions under neutral to slightly acidic conditions.

    Hydrolysis: Can be catalyzed by enzymes such as phytases, which break down the phytic acid into inositol and phosphate.

    Chelation: Occurs in the presence of metal ions, forming stable chelate complexes.

Major Products Formed:

Scientific Research Applications

Phytic acid dodecapotassium salt has a wide range of applications in scientific research:

Mechanism of Action

Phytic acid dodecapotassium salt exerts its effects primarily through its ability to chelate metal ions. By binding to minerals such as calcium, zinc, and iron, it can prevent their absorption in the gastrointestinal tract. This chelation property also allows it to act as an antioxidant, reducing the formation of reactive oxygen species. Additionally, phytic acid can modulate cellular signaling pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Phytic acid dodecapotassium salt is unique due to its high phosphate content and strong chelating ability. Similar compounds include:

This compound stands out due to its higher phosphate content, making it a more potent chelating agent and antioxidant compared to its lower-phosphate counterparts.

Properties

IUPAC Name

dodecapotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.12K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPAJTZEGKKYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18K12O24P6+12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70981-46-3
Record name Dodecapotassium phytate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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